

Spectroscopic and Synthetic Profile of Trimethylsilylethynyl-Substituted Aromatics: A Technical Guide

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Compound of Interest

Compound Name: 5-(Trimethylsilylethynyl)indane

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Executive Summary

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of trimethylsilylethynyl-substituted aromatic compounds. Due to the limited availability of public data for **5-(trimethylsilylethynyl)indane**, this document utilizes ((4-Methoxyphenyl)ethynyl)trimethylsilane as a representative analogue to illustrate the core spectroscopic features and synthetic methodologies relevant to this class of molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science who are working with or interested in the synthesis and characterization of silyl-protected alkynes. The document presents detailed spectroscopic data (NMR, IR, MS), experimental protocols for synthesis, and logical workflows visualized through Graphviz diagrams.

Introduction

Trimethylsilylethynyl-substituted aromatic compounds are valuable intermediates in organic synthesis, particularly in the construction of complex molecular architectures through cross-coupling reactions. The trimethylsilyl (TMS) group serves as a readily cleavable protecting group for the terminal alkyne, enabling selective reactions at other positions of the molecule. Understanding the spectroscopic signature of these compounds is crucial for their unambiguous identification and for monitoring reaction progress. This guide provides an in-



depth look at the key analytical data and synthetic procedures for a representative member of this class.

Spectroscopic Data of the Representative Compound: ((4-Methoxyphenyl)ethynyl)trimethylsilane

The following tables summarize the key spectroscopic data for ((4-Methoxyphenyl)ethynyl)trimethylsilane.

NMR Spectroscopy

Table 1: 1H and 13C NMR Data for ((4-Methoxyphenyl)ethynyl)trimethylsilane in CDCl3

Nucleus	Chemical Shift (δ, ppm)	Multiplicity	Assignment
1H	7.44	d, J = 8.8 Hz	2H, Aromatic
6.94	d, J = 8.7 Hz	2H, Aromatic	
3.94	S	3H, -OCH3	-
0.28-0.30	S	9H, -Si(CH3)3	-
13C	158.4	Aromatic C-O	-
133.6	Aromatic CH		-
119.4	Aromatic C	-	
118.2	Aromatic CH	_	
105.7	Alkyne C	-	
93.7	Alkyne C-Si	-	
55.4	-ОСНЗ	-	
0.05-0.08	-Si(CH3)3		



Note: NMR data is compiled from representative literature values and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

Table 2: Key IR Absorptions for ((4-Methoxyphenyl)ethynyl)trimethylsilane[1]

Wavenumber (cm-1)	Intensity	Vibrational Mode
2154 - 2157	Strong	C≡C stretch (alkyne)
1250	Strong	Si-CH3 symmetric bend
840	Strong	Si-C stretch

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for ((4-Methoxyphenyl)ethynyl)trimethylsilane

Technique	m/z	Relative Intensity (%)	Fragment
HRMS (ESI)	204.0970	-	[M]+

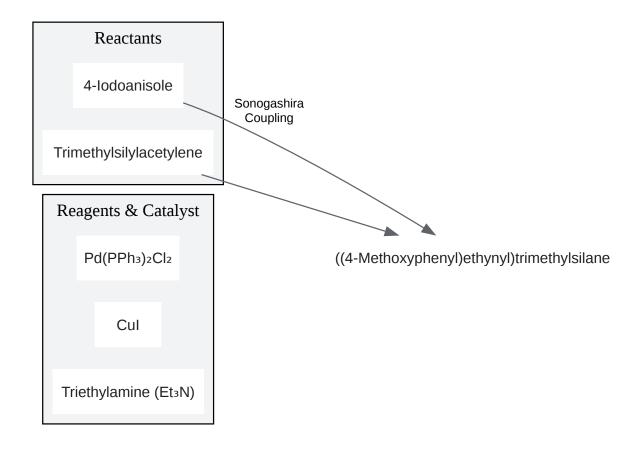
Experimental Protocols

The synthesis of trimethylsilylethynyl-substituted aromatics is most commonly achieved via a Sonogashira cross-coupling reaction. The following is a representative protocol for the synthesis of ((4-Methoxyphenyl)ethynyl)trimethylsilane.

Synthesis of ((4-Methoxyphenyl)ethynyl)trimethylsilane via Sonogashira Coupling

Reaction Scheme:





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Caption: Sonogashira coupling of 4-iodoanisole with trimethylsilylacetylene.

Materials:

- 4-Iodoanisole
- Trimethylsilylacetylene
- Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
- Copper(I) iodide (Cul)
- Triethylamine (Et3N), anhydrous and degassed
- Tetrahydrofuran (THF), anhydrous and degassed



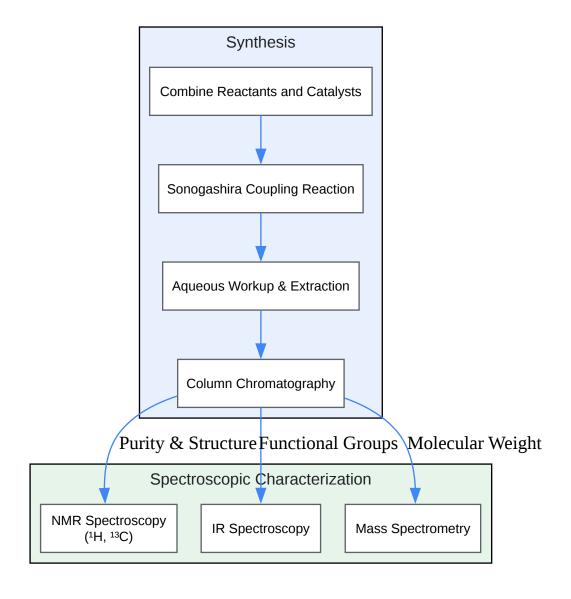
Procedure:

- To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodoanisole (1.0 eq), Pd(PPh3)2Cl2 (0.02 eq), and Cul (0.04 eq).
- Add anhydrous and degassed THF and triethylamine (ratio of THF:Et3N can vary, e.g., 2:1).
- To the stirred solution, add trimethylsilylacetylene (1.2 eq) dropwise.
- The reaction mixture is typically stirred at room temperature or slightly elevated temperatures
 (e.g., 40-50 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography
 (GC) until the starting material is consumed.
- Upon completion, the reaction mixture is filtered to remove the catalyst and ammonium salts.
- The filtrate is concentrated under reduced pressure.
- The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Experimental Workflows

The following diagram illustrates a typical workflow from synthesis to characterization of a trimethylsilylethynyl-substituted aromatic compound.





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Caption: General workflow for the synthesis and characterization of trimethylsilylethynyl aromatics.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic properties and synthetic methodology for trimethylsilylethynyl-substituted aromatic compounds, using ((4-methoxyphenyl)ethynyl)trimethylsilane as a representative example. The provided data tables, experimental protocols, and workflow diagrams offer a valuable resource for researchers in the field. While the specific data for **5-(trimethylsilylethynyl)indane** remains elusive in the public



domain, the principles and techniques outlined in this guide are directly applicable to its synthesis and characterization.

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References

- 1. rsc.org [rsc.org]
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